
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide, also known as MTCD, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, this compound has been found to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune function. Apoptosis is a process of programmed cell death that is important for the removal of damaged or unwanted cells. Angiogenesis is the process of new blood vessel formation, which is important for tumor growth and metastasis. This compound has been found to inhibit angiogenesis, which may contribute to its anticancer properties. Finally, this compound has been found to modulate immune function, enhancing the activity of immune cells such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has several advantages for use in lab experiments, including its ease of synthesis and its well-established chemical properties. Additionally, this compound has been found to be relatively stable and non-toxic, making it a safe compound for use in cell culture and animal studies. However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different disease models.
Direcciones Futuras
There are several future directions for research on 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide. First, further studies are needed to elucidate the mechanism of action of this compound, which may provide insights into its potential applications in the treatment of various diseases. Second, additional studies are needed to determine the optimal dosage and administration route for this compound in different disease models. Finally, future research should focus on the development of novel formulations of this compound, such as nanoparticles or liposomes, which may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. The synthesis method for this compound is well-established, and the compound has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and to determine the optimal dosage and administration route for different disease models.
Métodos De Síntesis
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide can be synthesized through a multistep process involving the reaction of cyclopentanone, thiosemicarbazide, and methyl iodide. The resulting product is then purified through recrystallization, yielding a white crystalline powder. This synthesis method has been well-established in the literature and has been used by several researchers to obtain this compound for further experimentation.
Aplicaciones Científicas De Investigación
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that this compound has anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective effects, reducing neuroinflammation and oxidative stress in animal models of Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-11-9(15-13-7)12-8(14)10(2)5-3-4-6-10/h3-6H2,1-2H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMWXGHDHXBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)C2(CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

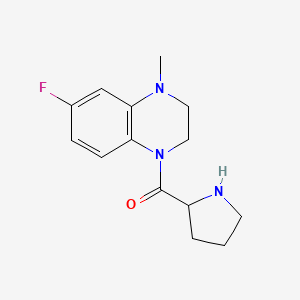

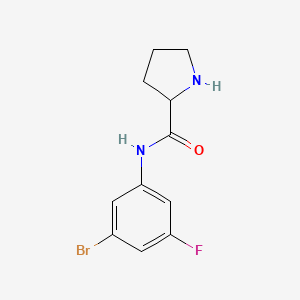
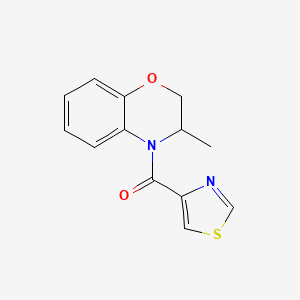
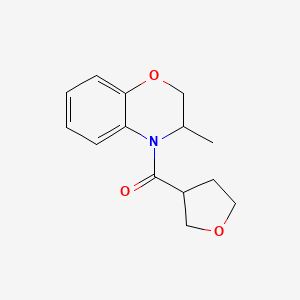

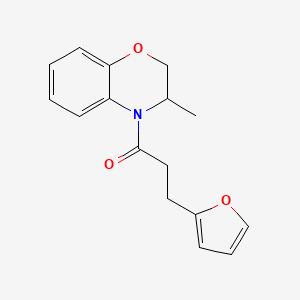

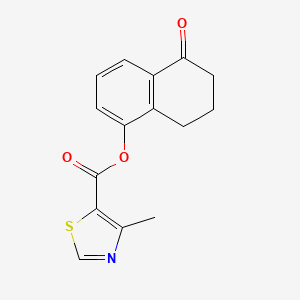
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)


